Caged ATP

Description

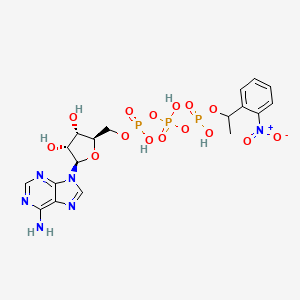

Structure

3D Structure

Properties

CAS No. |

67030-27-7 |

|---|---|

Molecular Formula |

C18H23N6O15P3 |

Molecular Weight |

656.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N6O15P3/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21)/t9?,12-,14-,15-,18-/m1/s1 |

InChI Key |

UOLVQBSMMHANLG-XZNUSECASA-N |

SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Synonyms |

adenosine-5'-triphosphate P(3)-1-(2-nitrophenyl)ethyl ester caged ATP NPE-caged ATP P(3)-1-(2-nitro)phenylethyladenosine 5'-triphosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Principle of Caged ATP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Caged ATP

This compound is a powerful tool in biological research, allowing for the precise temporal and spatial control of ATP availability. The fundamental principle lies in rendering ATP biologically inert by covalently attaching a photoremovable protecting group, often referred to as a "cage," to its terminal phosphate (B84403) (γ-phosphate).[1][2] This modification prevents the ATP from being recognized and utilized by ATP-dependent enzymes and receptors.[1][2] The this compound can be introduced into a biological system, such as a cell or tissue, without eliciting a response.

The activation, or "uncaging," of ATP is achieved through photolysis, typically by exposing the caged compound to a brief pulse of ultraviolet (UV) light.[3] The light provides the energy to cleave the bond between the cage and the ATP molecule, releasing free, active ATP in a rapid and localized manner.[3] This sudden increase in ATP concentration can then initiate or modulate a wide array of biological processes, allowing researchers to study their kinetics and underlying mechanisms with high precision.

The most commonly used caging groups are ortho-nitrobenzyl derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group.[1][2] The photolysis of NPE-caged ATP yields not only ATP but also a proton and a nitrosoacetophenone byproduct.[3] It is crucial to consider the potential effects of these byproducts in experimental design.

Quantitative Properties of this compound Analogs

The choice of a this compound analog for a specific experiment depends on its photophysical properties. Key parameters include the quantum yield (Φ), which represents the efficiency of converting an absorbed photon into a released ATP molecule, and the molar extinction coefficient (ε), which indicates the probability of light absorption at a given wavelength. A higher product of these two values (Φ x ε) signifies a more efficient uncaging process. The rate of ATP release is another critical factor for studying rapid biological events.

| This compound Analog | Caging Group | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | λmax (nm) | Release Rate Constant (k) at pH 7, ~22°C (s-1) |

| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | 0.63 | 660 at 347 nm | ~260 | ~220[4] |

| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | 0.07[5][6] | 5,000 at 350 nm[1] | ~355 | Slower than NPE |

| CNB-caged ATP | α-carboxy-2-nitrobenzyl | 0.2 - 0.4 | - | ~260 | Very fast (µs range) |

| CMNB-caged ATP | 5-carboxymethoxy-2-nitrobenzyl | Intermediate | - | ~310 | Intermediate |

Note: Values can vary depending on experimental conditions (e.g., pH, solvent).

Experimental Protocols

Synthesis of NPE-caged ATP

The synthesis of P³-(1-(2-nitrophenyl)ethyl) adenosine (B11128) 5'-triphosphate (NPE-caged ATP) is a multi-step process.[1] A common method involves the initial synthesis of caged phosphate, which is then coupled to ADP.[1]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Adenosine 5'-diphosphate (ADP)

-

Anhydrous solvents (e.g., pyridine, DMF)

-

Triethylammonium (B8662869) bicarbonate buffer

-

Chromatography supplies (e.g., DEAE-Sephadex)

Methodology:

-

Synthesis of 1-(2-Nitrophenyl)ethyl Phosphate (NPE-caged phosphate):

-

React 1-(2-nitrophenyl)ethanol with phosphorus oxychloride in an anhydrous solvent like pyridine.

-

The reaction mixture is then hydrolyzed to yield NPE-caged phosphate.

-

Purify the product using chromatography.

-

-

Activation of NPE-caged phosphate:

-

Activate the purified NPE-caged phosphate using a coupling agent like 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent.

-

-

Coupling with ADP:

-

React the activated NPE-caged phosphate with the tri-n-butylammonium salt of ADP in an anhydrous solvent.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Purification of NPE-caged ATP:

-

Purify the final product using ion-exchange chromatography on a DEAE-Sephadex column with a triethylammonium bicarbonate buffer gradient.

-

The fractions containing NPE-caged ATP are identified by UV absorbance and pooled.

-

The product is then lyophilized to obtain the final solid product.

-

Note: This is a simplified overview. The synthesis requires expertise in organic chemistry and should be performed in a properly equipped laboratory with appropriate safety precautions.

Application in Skinned Muscle Fibers

This compound is extensively used to study the kinetics of muscle contraction.[7] Skinned muscle fibers, which have their sarcolemma removed, allow for direct access of this compound to the contractile machinery.

Materials:

-

Glycerinated rabbit psoas muscle fibers

-

Relaxing solution (e.g., containing EGTA, MgCl₂, KCl, imidazole (B134444) buffer)

-

Rigor solution (same as relaxing solution but without ATP)

-

NPE-caged ATP

-

Flash photolysis setup (e.g., UV laser or flash lamp)

-

Force transducer and data acquisition system

Methodology:

-

Fiber Preparation:

-

Dissect a single glycerinated muscle fiber and mount it between a force transducer and a fixed hook in a temperature-controlled experimental chamber.

-

Initially, perfuse the fiber with relaxing solution.

-

-

Introduction of this compound:

-

Replace the relaxing solution with a rigor solution containing a known concentration of NPE-caged ATP (e.g., 1-5 mM).

-

Allow sufficient time for the this compound to diffuse into the fiber.

-

-

Photolysis and Data Acquisition:

-

Trigger a UV flash (e.g., from a frequency-doubled ruby laser at 347 nm) to photolyze the this compound.[4]

-

Simultaneously record the tension generated by the muscle fiber using the force transducer.

-

The data acquisition system should have a high sampling rate to capture the rapid force development.

-

-

Data Analysis:

-

Analyze the recorded force transient to determine kinetic parameters such as the rate of force development and the maximum force generated.

-

The concentration of ATP released can be controlled by varying the intensity and duration of the UV flash.

-

Application in Neuronal Slice Electrophysiology

This compound is used to study the effects of ATP on neuronal activity and synaptic transmission through purinergic receptors.[8]

Materials:

-

Brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Patch-clamp rig with an upright microscope

-

Whole-cell patch-clamp amplifier and data acquisition system

-

NPE-caged ATP

-

UV light source coupled to the microscope (e.g., flash lamp or laser)

Methodology:

-

Slice Preparation and Recording:

-

Prepare acute brain slices from the region of interest.

-

Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

-

Application of this compound:

-

Bath-apply a known concentration of NPE-caged ATP (e.g., 100-500 µM) to the aCSF.

-

-

Photolysis and Electrophysiological Recording:

-

Position the UV light spot over the neuron of interest or a specific subcellular compartment.

-

Deliver a brief pulse of UV light to uncage ATP.

-

Record the resulting changes in membrane potential or current using the patch-clamp amplifier.

-

-

Data Analysis:

-

Analyze the electrophysiological recordings to characterize the ATP-evoked response, such as changes in firing rate, synaptic currents, or membrane potential.

-

Pharmacological agents can be used to identify the specific purinergic receptors involved.

-

Visualization of Pathways and Workflows

Signaling Pathways

Experimental Workflows

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The elementary step that generates force and sinusoidal analysis in striated muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscle Fiber Contraction and Relaxation | Anatomy and Physiology I [courses.lumenlearning.com]

- 8. researchgate.net [researchgate.net]

Synthesis of NPE-Caged ATP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP). This photoactivatable ATP analog is an invaluable tool in biological research, allowing for the precise spatial and temporal control of ATP release, thereby enabling the study of ATP-dependent processes with high resolution. This document details two primary synthetic routes, purification protocols, and the photolytic release of ATP, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction to NPE-Caged ATP

NPE-caged ATP is a derivative of adenosine (B11128) triphosphate (ATP) that is rendered biologically inactive by the covalent attachment of a photolabile 1-(2-nitrophenyl)ethyl (NPE) group to its terminal (γ) phosphate (B84403).[1][2] This "caging" group prevents the ATP molecule from being recognized and utilized by ATP-dependent enzymes.[1] Upon irradiation with ultraviolet (UV) light, typically around 360 nm, the bond between the NPE group and the phosphate is cleaved, rapidly releasing free ATP and the byproduct, 2-nitrosoacetophenone.[2][3] This rapid and localized release of ATP allows researchers to initiate and study a wide range of biological processes, from muscle contraction to intracellular signaling cascades, with a high degree of control.

Synthetic Strategies

There are two primary methods for the synthesis of NPE-caged ATP: a multi-step synthesis involving the coupling of a pre-synthesized NPE-phosphate to ADP, and a more direct one-step approach utilizing a diazoalkane reagent.

Multi-Step Synthesis

This classic approach involves three main stages: the synthesis of the NPE caging group precursor, its phosphorylation, and finally, its coupling to adenosine diphosphate (B83284) (ADP).[1]

Experimental Protocol:

Step 1: Synthesis of 1-(2-Nitrophenyl)ethanol (B14764)

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitroacetophenone in a suitable solvent like ethanol (B145695).

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise while stirring.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with a dilute acid (e.g., 1 M HCl). Extract the product into an organic solvent like ethyl acetate (B1210297).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(2-nitrophenyl)ethanol can be purified by silica (B1680970) gel column chromatography.

Step 2: Synthesis of 1-(2-Nitrophenyl)ethyl Phosphate

-

Phosphorylation: Dissolve the purified 1-(2-nitrophenyl)ethanol in a dry, aprotic solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

-

Activating Agent: Add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), dropwise at a low temperature (e.g., 0 °C).

-

Hydrolysis: After the reaction is complete, carefully hydrolyze the reaction mixture by adding it to ice-cold water or a buffer solution.

-

Purification: The resulting 1-(2-nitrophenyl)ethyl phosphate can be purified by ion-exchange chromatography.

Step 3: Coupling of 1-(2-Nitrophenyl)ethyl Phosphate with ADP

-

Activation: The 1-(2-nitrophenyl)ethyl phosphate is activated to a more reactive intermediate. This can be achieved using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in a dry, aprotic solvent like dimethylformamide (DMF).

-

Reaction with ADP: To the activated NPE-phosphate, add a solution of ADP (as its tributylammonium (B8510715) salt for better solubility in organic solvents).

-

Reaction Monitoring and Workup: The reaction progress is monitored by HPLC. Once complete, the solvent is removed under vacuum.

-

Purification: The final product, NPE-caged ATP, is purified by preparative HPLC.

Quantitative Data for Multi-Step Synthesis:

| Step | Reactants | Key Reagents | Typical Yield |

| 1. Synthesis of 1-(2-Nitrophenyl)ethanol | 2-Nitroacetophenone | Sodium borohydride | 80-90% |

| 2. Synthesis of 1-(2-Nitrophenyl)ethyl Phosphate | 1-(2-Nitrophenyl)ethanol | Phosphorus oxychloride | 50-60% |

| 3. Coupling with ADP | 1-(2-Nitrophenyl)ethyl Phosphate, ADP | 1,1'-Carbonyldiimidazole | 20-30% |

One-Step Synthesis via Diazoalkane Chemistry

A more direct route to NPE-caged ATP involves the reaction of ATP with 1-(2-nitrophenyl)diazoethane.[1] This method can be more efficient but requires the synthesis of the unstable diazoalkane reagent immediately before use.

Experimental Protocol:

Step 1: Synthesis of 2-Nitroacetophenone Hydrazone

-

In a round-bottom flask, dissolve 2-nitroacetophenone in ethanol.

-

Add hydrazine (B178648) monohydrate and a catalytic amount of acetic acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.

Step 2: Synthesis of 1-(2-Nitrophenyl)diazoethane

Caution: Diazoalkanes are potentially explosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

In a flask, suspend the 2-nitroacetophenone hydrazone in a suitable solvent like diethyl ether.

-

Add an oxidizing agent, such as manganese dioxide (MnO₂) or yellow mercuric oxide (HgO), in portions while stirring vigorously at room temperature.

-

The reaction progress is indicated by a color change. The resulting deep red or purple solution of 1-(2-nitrophenyl)diazoethane is used immediately in the next step without isolation.

Step 3: Caging of ATP

-

Prepare a solution of ATP (as its triethylammonium (B8662869) salt) in a suitable solvent, such as a mixture of water and DMF.

-

Slowly add the freshly prepared ethereal solution of 1-(2-nitrophenyl)diazoethane to the ATP solution at room temperature.

-

The reaction progress is monitored by HPLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude NPE-caged ATP is then purified by preparative HPLC.

Quantitative Data for One-Step Synthesis:

| Step | Reactants | Key Reagents | Typical Yield |

| 1. Synthesis of Hydrazone | 2-Nitroacetophenone | Hydrazine monohydrate | >90% |

| 2. Synthesis of Diazoalkane | 2-Nitroacetophenone hydrazone | Manganese dioxide | Not isolated |

| 3. Caging of ATP | ATP, 1-(2-Nitrophenyl)diazoethane | - | 10-20% |

Purification of NPE-Caged ATP

High-performance liquid chromatography (HPLC) is the method of choice for the purification of NPE-caged ATP. Due to the highly polar nature of nucleotides, ion-pair reversed-phase chromatography is typically employed.[2][4]

Experimental Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA) or triethylammonium bicarbonate (TEAB), pH 7.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the product. For example, 0-50% B over 30 minutes.

-

Detection: UV absorbance is monitored at 260 nm, the absorbance maximum for the adenine (B156593) base.

-

Fraction Collection and Processing: Fractions containing the pure NPE-caged ATP are collected, pooled, and lyophilized to remove the volatile mobile phase components.

Characterization and Photolysis

Spectroscopic Properties:

| Property | Value |

| Absorbance Maximum (λmax) | 260 nm[5] |

| Molar Extinction Coefficient (ε) at 260 nm | 18,000 M⁻¹cm⁻¹[5] |

| Uncaging Wavelength | ~360 nm[2] |

| Quantum Yield (Φ) | ~0.6[1] |

| Rate of ATP release (k) | ~83 s⁻¹[1] |

Photolysis (Uncaging):

The release of ATP from its caged form is initiated by photolysis with UV light.[3] The process involves an intramolecular rearrangement of the 2-nitrobenzyl group, leading to the cleavage of the ester bond and the formation of ATP and 2-nitrosoacetophenone.[3]

Visualizing the Process

Synthesis Workflows

Caption: Overview of the multi-step and one-step synthetic routes to NPE-caged ATP.

Purification and Photolysis Workflow

Caption: Workflow for the purification and subsequent photolytic activation of NPE-caged ATP.

Signaling Pathway Example: ATP-Gated Ion Channel Activation

Caption: Use of NPE-caged ATP to study P2X receptor-mediated signaling pathways.

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nathan.instras.com [nathan.instras.com]

- 4. ymc.co.jp [ymc.co.jp]

- 5. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide to the Chemical Properties and Applications of DMNPE-caged ATP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological applications of DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-nitrophenyl)ethyl) ester of Adenosine (B11128) 5'-triphosphate). This photoactivatable compound is an invaluable tool for the precise spatiotemporal control of ATP release, enabling detailed studies of ATP-dependent processes in cellular and physiological contexts.

Core Chemical Properties of DMNPE-caged ATP

DMNPE-caged ATP is a derivative of adenosine 5'-triphosphate (ATP) rendered biologically inactive by the covalent attachment of a photolabile 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group to the terminal phosphate.[1][2] This "caging" group prevents the ATP molecule from being recognized and utilized by ATP-dependent enzymes and receptors.[3] The key feature of DMNPE-caged ATP is its ability to release free, biologically active ATP upon photolysis with near-UV light, allowing for rapid and localized increases in ATP concentration.[2]

Molecular Structure and Physicochemical Data

The fundamental chemical and physical properties of DMNPE-caged ATP are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₇N₆O₁₇P₃·2NH₃ | [1] |

| Molecular Weight | 750.44 g/mol | [1] |

| Purity | ≥98% (via HPLC) | [1] |

| Appearance | Colorless to slightly yellow solution in water | |

| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO | [4] |

| Storage Conditions | Store at -20°C, protected from light.[2] In powder form, it is stable for up to 3 years at -20°C.[5] In solvent, it should be stored at -80°C for up to 1 year.[5] |

Photochemical Properties

The utility of DMNPE-caged ATP lies in its photochemical properties, which dictate the conditions required for its activation and the efficiency of ATP release.

| Property | Value | Source(s) |

| Absorption Maximum (λmax) | ~350-360 nm | [2] |

| Molar Extinction Coefficient (ε) | 5,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield (Φ) | 0.07 | [6][4][7] |

| Recommended Photolysis Wavelength | 355-365 nm | [2][8] |

Stability

The stability of DMNPE-caged ATP is a critical factor for ensuring the integrity of the compound before photolysis and preventing premature release of ATP.

| Condition | Stability Information | Source(s) |

| Aqueous Solution (General) | Neutral ATP solutions are stable for at least one year when stored frozen.[9] A refrigerated solution is stable for at least one week.[9] | |

| pH | The rate of ATP release from caged ATP does not change markedly at pH values of 6.0, 7.0, and 8.0.[2] | |

| Temperature | The activation enthalpies for the release of ATP from this compound are around 55 kJ/mole and are consistent across a range of pH values.[2] ATP itself undergoes rapid hydrolysis at elevated temperatures, with half-lives of only a few minutes at 120°C.[10] A 6-hour exposure to 20°C does not lead to a critical decline in ATP concentrations in CPDA-1 packed red blood cells.[11] |

Experimental Protocols

The following sections provide detailed methodologies for the photolysis of DMNPE-caged ATP and the subsequent quantification of the released ATP.

Protocol for Photolysis of DMNPE-caged ATP

This protocol describes the general procedure for the photorelease of ATP from DMNPE-caged ATP in an experimental solution.

Materials:

-

DMNPE-caged ATP

-

Experimental buffer (e.g., PBS, HEPES-buffered saline)

-

UV light source with a peak output around 360 nm (e.g., mercury arc lamp, UV LED, or a frequency-doubled laser)

-

Quartz cuvette or appropriate sample holder transparent to UV light

Procedure:

-

Preparation of DMNPE-caged ATP solution: Dissolve DMNPE-caged ATP in the desired experimental buffer to the final working concentration. Typical concentrations used in cellular experiments range from the micromolar to millimolar range.

-

Sample Loading: Transfer the DMNPE-caged ATP solution to a quartz cuvette or the experimental chamber.

-

UV Illumination: Expose the sample to UV light at a wavelength between 355 nm and 365 nm.[2][8] The duration and intensity of the UV exposure will determine the amount of ATP released and should be optimized for the specific experimental setup and desired ATP concentration.

-

Post-photolysis: The released ATP is now biologically active and can be used to stimulate the biological system of interest.

Protocol for Quantification of Released ATP using a Luciferase-Based Assay

This protocol outlines the steps to quantify the concentration of ATP released from DMNPE-caged ATP upon photolysis using a firefly luciferase-based bioluminescence assay.

Materials:

-

Photolyzed DMNPE-caged ATP sample

-

ATP standard solutions of known concentrations

-

Luciferin-luciferase assay reagent (commercially available kits or prepared in-house)

-

Luminometer

-

White or black-walled 96-well plates suitable for luminescence measurements

Procedure:

-

Prepare ATP Standard Curve:

-

Prepare a series of ATP standard solutions of known concentrations in the same buffer as the experimental sample.

-

Add a defined volume of each ATP standard to separate wells of the 96-well plate.

-

-

Prepare Experimental Samples:

-

Following photolysis of the DMNPE-caged ATP solution, add the same defined volume of the photolyzed sample to separate wells of the 96-well plate.

-

Include a non-photolyzed DMNPE-caged ATP solution as a negative control to assess for any spontaneous hydrolysis.

-

-

Perform Luminescence Assay:

-

Add the luciferin-luciferase reagent to each well containing the standards and samples according to the manufacturer's instructions.[4]

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Calculate ATP Concentration:

-

Generate a standard curve by plotting the luminescence intensity versus the known ATP concentrations of the standards.

-

Determine the concentration of ATP in the photolyzed samples by interpolating their luminescence readings on the standard curve.

-

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a biological signaling pathway involving DMNPE-caged ATP.

Caption: Experimental workflow for the quantification of ATP released from DMNPE-caged ATP.

Caption: Activation of a P2X receptor-mediated signaling pathway by photoreleased ATP.

Applications in Research

The ability to precisely control ATP levels makes DMNPE-caged ATP a powerful tool in various research areas, particularly in neuroscience and cell biology.

Investigating Purinergic Signaling

Extracellular ATP is a key signaling molecule that activates P2X and P2Y purinergic receptors, mediating a wide range of physiological processes.[8][12] The rapid and localized release of ATP from DMNPE-caged ATP allows researchers to study the kinetics and spatial dynamics of P2 receptor activation. For instance, uncaging ATP near a cell expressing P2X receptors triggers the opening of these ligand-gated ion channels, leading to cation influx (Na⁺ and Ca²⁺) and membrane depolarization.[13] This technique has been instrumental in elucidating the role of purinergic signaling in synaptic transmission, neuroinflammation, and pain perception.

Probing ATP-Dependent Cellular Processes

Many fundamental cellular processes are fueled by the hydrolysis of ATP. DMNPE-caged ATP can be introduced into cells, for example via microinjection, to study ATP-dependent events with high temporal resolution. This includes investigating the dynamics of molecular motors, ion pumps, and enzymatic reactions.

Studying Astrocyte Calcium Signaling

Astrocytes, a type of glial cell in the central nervous system, exhibit complex calcium signaling that is often initiated by the activation of purinergic receptors. By uncaging ATP in the vicinity of astrocytes, researchers can induce calcium waves and investigate their propagation and downstream effects on neuronal activity and synaptic plasticity. This has provided significant insights into the role of astrocyte-neuron communication in brain function.

References

- 1. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temperature dependence of ATP release from "caged" ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMNPE-caged ATP diammonium salt | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 6. Subtype-specific control of P2X receptor channel signaling by ATP and Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 8. dggv.de [dggv.de]

- 9. Effect of 6-hour exposure to 20 degrees C on the ATP content and other biochemical measures of CPDA-1 packed red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Activation of P2X7 Receptor by ATP Plays an Important Role in Regulating Inflammatory Responses during Acute Viral Infection | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photolysis Mechanism of Caged ATP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photolysis mechanism of caged ATP, a critical tool for the precise spatiotemporal control of ATP-dependent processes in biological systems. We delve into the core photochemical principles, quantitative release kinetics, and detailed experimental protocols relevant to the application of this technology.

Introduction to this compound

Caged compounds are synthetic molecules wherein a biologically active molecule, in this case, Adenosine Triphosphate (ATP), is rendered temporarily inert by covalent attachment of a photoremovable protecting group, colloquially known as a "caging group". This chemical modification prevents the ATP from being recognized and utilized by ATP-dependent enzymes.[1] Upon illumination with light of a specific wavelength, typically in the near-UV range, the caging group is cleaved, rapidly releasing free, biologically active ATP.[2] This "uncaging" process allows for precise experimental control over the timing and location of ATP release, enabling the study of fast cellular processes that are otherwise difficult to investigate.

The most widely used and well-characterized caging groups for ATP are based on the o-nitrobenzyl moiety, such as the 1-(2-nitrophenyl)ethyl (NPE) group.[1] Other notable caging groups include 4,5-dimethoxy-2-nitrobenzyl (DMB) and ruthenium-bipyridyl (Ru(bpy)₂) complexes, each offering distinct photochemical properties.

The Photolysis Mechanism of o-Nitrobenzyl this compound

The photolysis of o-nitrobenzyl-caged compounds, including NPE-caged ATP, has been studied in detail.[2] The process is initiated by the absorption of a photon, which excites the o-nitrobenzyl group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate.[3] This intermediate is unstable and undergoes a series of non-photochemical "dark" reactions to rearrange and ultimately cleave the bond linking the caging group to the ATP molecule.[3] The final products of this reaction are free ATP, a proton, and a 2-nitrosoacetophenone byproduct.[2]

The release of ATP is not instantaneous upon photon absorption but is limited by the decay rate of the aci-nitro intermediate.[3] This decay is a pH-dependent process.[3]

Below is a diagram illustrating the photolysis pathway of NPE-caged ATP.

Quantitative Data on this compound Photolysis

The efficiency and speed of ATP release are critical parameters for the successful application of this compound. These are quantified by the quantum yield of photolysis (Φ) and the rate constant of release (k), respectively. The following table summarizes these properties for commonly used this compound derivatives.

| This compound Derivative | Caging Group | Quantum Yield (Φ) | Release Rate Constant (k) at pH 7, ~22°C | Excitation Wavelength (λ_max) | Molar Extinction Coefficient (ε) at λ_max |

| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | 0.63 | 220 s⁻¹[3] | ~347 nm[2] | ~640 M⁻¹cm⁻¹ at 347 nm |

| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | 0.07 | Slower than NPE | ~350 nm | ~5,000 M⁻¹cm⁻¹ |

| Ru(bpy)₂-caged ATP | Ruthenium(II) bis(bipyridine) | Varies | Varies | ~450 nm (Visible light) | High |

Note: Data for DMNPE and Ru(bpy)₂-caged ATP are less consistently reported in the literature compared to NPE-caged ATP. The values provided are indicative.

Experimental Protocols

The following diagram outlines a typical workflow for an experiment utilizing this compound to study a biological process.

This technique is employed to determine the kinetics of ATP release from a caged precursor.[4]

Objective: To measure the rate of decay of the aci-nitro intermediate, which corresponds to the rate of ATP release.

Materials:

-

Pulsed laser source (e.g., frequency-doubled ruby laser at 347 nm or Nd:YAG laser at 355 nm)[2]

-

Spectrophotometer with a fast detector (photomultiplier tube)

-

Quartz cuvette

-

Solution of this compound in a buffered aqueous solution (e.g., Tris-HCl)[2]

-

Oscilloscope for data acquisition[2]

Procedure:

-

Prepare a solution of this compound at a known concentration (e.g., 2.5 mM) in the desired buffer.[3]

-

Place the solution in the quartz cuvette within the spectrophotometer.

-

Set the spectrophotometer to monitor absorbance at a wavelength where the aci-nitro intermediate absorbs (typically around 406 nm).

-

Trigger a single, short laser pulse to irradiate the sample. The laser pulse initiates the photolysis.

-

Simultaneously, record the change in absorbance over time using the fast detector and oscilloscope. The absorbance will rapidly increase upon formation of the aci-nitro intermediate and then decay as it converts to the final products.

-

Fit the decay of the absorbance trace to a single exponential function to determine the rate constant (k) of the decay, which represents the rate of ATP release.[3]

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of ATP released after photolysis.[2]

Objective: To determine the quantum yield of photolysis by measuring the amount of ATP produced for a known number of absorbed photons.

Materials:

-

HPLC system with a suitable column (e.g., anion exchange or reverse-phase)[2]

-

UV detector for HPLC

-

Continuous wave light source (e.g., mercury arc lamp with appropriate filters)

-

Actinometer solution (e.g., potassium ferrioxalate) for light source calibration

-

Solution of this compound

-

ATP standard solutions of known concentrations

Procedure:

-

Calibrate the photon flux of the light source using a chemical actinometer.

-

Prepare a solution of this compound and place it in a cuvette.

-

Irradiate the this compound solution for a defined period.

-

Inject a sample of the irradiated solution, a non-irradiated control, and ATP standards onto the HPLC column.

-

Elute the samples with an appropriate mobile phase and monitor the absorbance at 260 nm.

-

Identify and quantify the ATP peak in the irradiated sample by comparing its retention time and area to the ATP standards.[2]

-

The quantum yield (Φ) can be calculated as the number of ATP molecules produced divided by the number of photons absorbed by the this compound solution.

The luciferin-luciferase bioluminescence assay is a highly sensitive method for measuring ATP concentrations in cell lysates after intracellular uncaging.

Objective: To quantify the increase in intracellular ATP concentration following photolysis of this compound loaded into cells.

Materials:

-

Cells loaded with this compound

-

Light source for photolysis

-

Cell lysis buffer

-

Luciferin-luciferase assay kit

-

Luminometer

-

ATP standard solutions

Procedure:

-

Load cells with this compound using an appropriate method (e.g., microinjection, electroporation, or membrane-permeant esters).

-

Expose the cells to a controlled light pulse to induce photolysis.

-

At desired time points after photolysis, lyse the cells to release the intracellular contents, including the photoreleased ATP.

-

Add the cell lysate to the luciferin-luciferase reagent. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

-

Measure the light emission using a luminometer. The light intensity is directly proportional to the ATP concentration.

-

Determine the ATP concentration in the sample by comparing the luminescence signal to a standard curve generated with known ATP concentrations.

Application in a Biological Signaling Pathway: Muscle Contraction

This compound has been instrumental in elucidating the kinetics of muscle contraction. By rapidly releasing ATP in muscle fibers held in a state of rigor (lacking ATP), researchers can study the elementary steps of the cross-bridge cycle.

The diagram below illustrates the use of this compound to initiate muscle fiber contraction.

Conclusion

The photolysis of this compound is a powerful technique that provides unparalleled control over ATP-dependent biological processes. A thorough understanding of the underlying photochemical mechanism, quantitative parameters, and experimental protocols is essential for its effective implementation. The choice of caging group should be tailored to the specific experimental requirements, considering factors such as the desired release rate, quantum yield, and excitation wavelength. With careful experimental design and execution, this compound will continue to be an invaluable tool for researchers in cell biology, neuroscience, and drug development.

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nathan.instras.com [nathan.instras.com]

- 3. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rpdata.caltech.edu [rpdata.caltech.edu]

Uncaging the Power of ATP: A Technical Guide to the Quantum Yield of Caged ATP Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yields of various caged ATP (adenosine triphosphate) compounds, detailed experimental protocols for their determination, and the cellular signaling pathways they modulate. Caged compounds are invaluable tools in biological research, allowing for the precise spatiotemporal release of bioactive molecules like ATP through photolysis. The efficiency of this release is quantified by the quantum yield (Φ), a critical parameter for designing and interpreting experiments.

Data Presentation: Quantum Yields of this compound Compounds

The quantum yield of a caged compound is the ratio of the number of released molecules to the number of absorbed photons. A higher quantum yield indicates a more efficient release of the active molecule upon illumination. The following table summarizes the reported quantum yields for several common this compound compounds.

| This compound Compound | Caging Group | Abbreviation | Quantum Yield (Φ) | Key Characteristics |

| P³-(1-(2-Nitrophenyl)ethyl) ester | 1-(2-Nitrophenyl)ethyl | NPE-caged ATP | 0.63 - 0.65 | High quantum yield, widely used. |

| P³-(1-(4,5-Dimethoxy-2-nitrophenyl)ethyl) ester | 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE-caged ATP | 0.07 | Lower quantum yield but red-shifted absorption maximum. |

| P³-([7-(Dimethylamino)coumarin-4-yl]methyl) ester | [7-(Dimethylamino)coumarin-4-yl]methyl | DMACM-caged ATP | High (exact value for ATP not specified, but efficient photolysis reported)[1][2] | Excitable at longer wavelengths, reducing photodamage. |

| P³-([7-(Diethylamino)coumarin-4-yl]methyl) ester | [7-(Diethylamino)coumarin-4-yl]methyl | DEACM-caged ATP | Moderate (exact value for ATP not specified, but used in studies)[3][4] | Coumarin-based cage with fluorescence properties. |

| P³-(α-Carboxy-2-nitrobenzyl) ester | α-Carboxy-2-nitrobenzyl | CNB-caged ATP | 0.2 - 0.4[5] | Good water solubility and fast uncaging rates.[5] |

| P³-(5-Carboxymethoxy-2-nitrobenzyl) ester | 5-Carboxymethoxy-2-nitrobenzyl | CMNB-caged ATP | Intermediate between CNB and DMNB cages[5] | Water-soluble with an intermediate photolysis rate.[5] |

Experimental Protocols: Determination of Photolysis Quantum Yield

The determination of the quantum yield of a caged compound is crucial for quantitative studies. Two primary methods are employed: the absolute method and the relative method.

Absolute Method using Chemical Actinometry

This method involves calibrating the light source using a chemical actinometer, a compound with a well-characterized photochemical reaction and known quantum yield. The potassium ferrioxalate (B100866) actinometer is a common choice.[6][7]

Protocol:

-

Prepare the Actinometer Solution: Prepare a solution of potassium ferrioxalate of a known concentration.

-

Irradiate the Actinometer: Irradiate the actinometer solution with the same light source and geometry that will be used for the caged compound.

-

Quantify the Photoproduct: After irradiation, quantify the amount of the photoproduct formed. In the case of the ferrioxalate actinometer, Fe²⁺ ions are produced and can be quantified spectrophotometrically after complexation with 1,10-phenanthroline.

-

Calculate Photon Flux: Using the known quantum yield of the actinometer, calculate the photon flux of the light source.

-

Irradiate the Caged Compound: Irradiate a solution of the this compound compound of known concentration and absorbance at the irradiation wavelength under the identical conditions used for the actinometer.

-

Quantify the Photoreleased ATP: Measure the concentration of ATP released after a specific irradiation time. This can be done using various methods such as high-performance liquid chromatography (HPLC) or enzymatic assays (e.g., luciferin/luciferase).[8]

-

Calculate the Quantum Yield: The quantum yield of the this compound is calculated using the following formula:

Φ_sample = (moles of ATP released) / (photon flux × irradiation time × (1 - 10⁻ᴬ))

where A is the absorbance of the this compound solution at the irradiation wavelength.

Relative Method

The relative method compares the photolysis of the caged compound of interest to that of a standard compound with a known quantum yield.

Protocol:

-

Select a Standard: Choose a standard caged compound with a well-established quantum yield and similar absorption properties to the sample.

-

Prepare Solutions: Prepare solutions of both the sample and the standard with identical absorbance at the excitation wavelength.

-

Irradiate Samples: Irradiate both solutions under identical conditions (light source, geometry, irradiation time).

-

Quantify Photoproducts: Measure the concentration of the photoreleased product for both the sample (ATP) and the standard.

-

Calculate the Quantum Yield: The quantum yield of the sample is calculated using the following formula:[9]

Φ_sample = Φ_standard × (Rate_sample / Rate_standard) × (Absorbance_standard / Absorbance_sample)

where 'Rate' refers to the rate of photoproduct formation.

Signaling Pathways Modulated by Photoreleased ATP

Extracellular ATP is a potent signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y receptor families. The rapid and localized release of ATP from caged precursors allows for the precise activation of these pathways.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations, primarily Na⁺ and Ca²⁺. This leads to membrane depolarization and an increase in intracellular calcium concentration, triggering various downstream cellular responses.[10]

Caption: P2X Receptor Signaling Pathway.

P2Y Receptor Signaling

P2Y receptors are G-protein coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, initiate intracellular signaling cascades through different G-protein subtypes (Gq/11, Gi/o, and Gs).[11][12]

Caption: P2Y Receptor Signaling Pathways.

Experimental Workflow: ATP Uncaging in a Cellular Context

The following diagram illustrates a typical workflow for an experiment involving the photolysis of this compound to study cellular responses.

Caption: Experimental Workflow for ATP Uncaging.

References

- 1. [PDF] DMACM‐Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long‐Wavelength Irradiation | Semantic Scholar [semanticscholar.org]

- 2. nathan.instras.com [nathan.instras.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - DE [thermofisher.com]

- 6. m.youtube.com [m.youtube.com]

- 7. technoprocur.cz [technoprocur.cz]

- 8. nathan.instras.com [nathan.instras.com]

- 9. edinst.com [edinst.com]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to Photoremovable Protecting Groups for ATP

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoremovable protecting groups (PPGs), commonly known as "caging" groups, with a specific focus on their application to adenosine (B11128) triphosphate (ATP). The ability to control the release of ATP with high spatiotemporal precision using light has become an invaluable tool in studying a myriad of biological processes, from cellular signaling to muscle contraction.[1][2] This document details the core principles, quantitative data, experimental methodologies, and biological applications of caged ATP.

Introduction to Photoremovable Protecting Groups for ATP

Photoremovable protecting groups are chemical moieties that can be attached to a biologically active molecule, such as ATP, rendering it temporarily inactive.[3] This "caged" molecule can be introduced into a biological system without eliciting a response.[1] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in its native form.[4] This process, often referred to as uncaging, allows for precise control over the concentration and location of the released substance, overcoming the limitations of traditional methods like microinjection or perfusion.[5]

The development of this compound was driven by the need to rapidly and synchronously introduce ATP at specific sites of biological interest.[1] The first successful photorelease of ATP was a landmark achievement, paving the way for detailed kinetic and mechanistic studies of ATP-dependent processes.[5][6] The most commonly used PPGs for ATP are based on the 2-nitrobenzyl scaffold, such as the P³-[1-(2-nitrophenyl)ethyl] (NPE) group and the P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] (DMNPE) group.[7]

Properties and Mechanism of Common Photoremovable Protecting Groups

An ideal PPG for biological studies should possess several key characteristics:

-

Stability: The caged compound must be stable in the dark and under physiological conditions to prevent premature release of the active molecule.

-

Biological Inertness: The caged molecule should not interact with its biological target prior to photolysis.[1]

-

Efficient Photolysis: The uncaging process should have a high quantum yield (Φ), meaning a large fraction of absorbed photons leads to photorelease.[8]

-

Wavelength Specificity: The PPG should be cleavable by light at wavelengths that are not damaging to biological tissues, typically in the near-UV or visible range.[2]

-

Rapid Release Kinetics: The release of the active molecule should be rapid enough to study fast biological processes.[8]

-

Biocompatible Byproducts: The photolysis byproducts should be non-toxic and should not interfere with the biological system under investigation.[5]

The general mechanism for the photoremoval of 2-nitrobenzyl-based PPGs involves an intramolecular rearrangement upon photoexcitation, leading to the formation of an aci-nitro intermediate that subsequently breaks down to release the caged molecule, a proton, and a nitroso ketone byproduct.[9]

Quantitative Data for Common this compound Derivatives

The selection of a this compound derivative for a particular experiment often depends on its photochemical properties. The efficiency of photorelease is a product of the molar extinction coefficient (ε) and the quantum yield (Φ).[8] The following table summarizes key quantitative data for widely used this compound compounds.

| Caged Compound | Photoremovable Protecting Group | λmax (nm) | ε (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Release Rate (s⁻¹) |

| NPE-caged ATP | P³-[1-(2-nitrophenyl)ethyl] | 260[10][11] | 18,000[10][11] | ~0.06 - 0.63 | 83 - 220[8][9] |

| DMNPE-caged ATP | P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] | ~350 | ~5,000[8] | 0.07[12] | >10,000 |

| DMACM-caged ATP | [7-(dimethylamino)coumarin-4-yl]methyl | ~405 | >40,000 | 0.02 | >1.6 x 10⁹[7] |

Note: The values for quantum yield and release rate can vary depending on experimental conditions such as pH, temperature, and solvent.

Experimental Protocols

This protocol describes a general method for the photolytic release of ATP from a caged precursor and its subsequent detection using the firefly luciferase-luciferin system, which produces a measurable light signal proportional to the ATP concentration.[13][14]

Materials:

-

NPE-caged ATP or DMNPE-caged ATP

-

ATP assay kit (containing D-luciferin and firefly luciferase)

-

HEPES buffer (or other appropriate physiological buffer)

-

UV light source (e.g., mercury arc lamp with appropriate filters, or a UV laser)[9][14]

-

Luminometer or a microscope coupled to a photomultiplier tube[13]

-

Quartz cuvettes or a suitable imaging chamber

Methodology:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer (e.g., 100 mM HEPES, pH 7.4). Store in the dark at -20°C.[10][11]

-

On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100-500 µM) in the reaction buffer.[14] Keep the solution on ice and protected from light.

-

-

Preparation of Detection Reagent:

-

Reconstitute the D-luciferin and luciferase according to the manufacturer's instructions to prepare the ATP assay mix.

-

-

Experimental Setup:

-

In a quartz cuvette or imaging chamber, combine the diluted this compound solution with the ATP assay mix.

-

Place the sample in the luminometer or on the microscope stage.[13]

-

-

Photolysis (Uncaging):

-

Record a baseline luminescence reading in the dark to ensure no premature ATP release.

-

Expose the sample to a brief pulse of UV light.[9][13] The wavelength and duration will depend on the PPG used. For NPE-caged ATP, light around 347-360 nm is effective.[4][9] For DMNPE-caged ATP, a wavelength of ~365 nm is commonly used.[14][15]

-

A typical flash duration can range from nanoseconds to milliseconds for lasers, or a few hundred milliseconds for arc lamps.[9][13]

-

-

Data Acquisition:

-

Immediately following the light flash, begin recording the luminescence signal. A rapid increase in light emission indicates the release of ATP and its consumption by the luciferase.[13]

-

Continue recording until the signal returns to baseline as the newly released ATP is consumed.

-

-

Controls:

-

Negative Control 1 (No UV): Perform the experiment without the UV flash to confirm that this compound is stable and does not spontaneously hydrolyze.

-

Negative Control 2 (No this compound): Expose a sample containing only the buffer and assay mix to the UV flash to ensure that the light itself does not generate a signal.

-

Positive Control: Add a known concentration of free ATP to the assay mix to generate a standard curve for quantifying the amount of photoreleased ATP.

-

Visualization of Signaling Pathways and Workflows

Photoreleased ATP is a powerful tool for investigating purinergic signaling pathways, which are crucial in a wide range of physiological processes.[16] Extracellular ATP acts as a signaling molecule by activating P2 purinergic receptors, which are broadly divided into two families: P2X and P2Y receptors.[17][18]

The following diagram illustrates the typical workflow for studying cellular responses to photoreleased ATP.

References

- 1. This compound [almerja.com]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoremovable Protecting Groups [mdpi.com]

- 4. Photolysis of this compound and caged oligonucleotides [biosyn.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nathan.instras.com [nathan.instras.com]

- 8. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 13. researchgate.net [researchgate.net]

- 14. nathan.instras.com [nathan.instras.com]

- 15. researchgate.net [researchgate.net]

- 16. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 17. Mechanisms of ATP release and signalling in the blood vessel wall - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ATP-induced Ca2+-signalling mechanisms in the regulation of mesenchymal stem cell migration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Caged ATP Analogs for Researchers

December 18, 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core characteristics of caged ATP analogs. These powerful tools offer precise spatial and temporal control over ATP release, enabling detailed investigation of ATP-dependent processes in a variety of biological systems.

Introduction to this compound Analogs

Caged compounds are biologically active molecules that are rendered temporarily inert by a photolabile protecting group, often referred to as a "cage".[1][2] In the case of this compound, a light-sensitive moiety is attached to the terminal γ-phosphate of the ATP molecule, preventing its interaction with ATP-binding proteins and enzymes.[1][3][4] Exposure to a brief pulse of ultraviolet (UV) light cleaves this bond, rapidly releasing free ATP and initiating the biological process of interest.[5][6] This technique, known as flash photolysis, allows for precise control over the timing and location of ATP release, overcoming the diffusion-limited kinetics of traditional methods of agonist application.[5][6]

The most commonly used caging group is the o-nitrobenzyl moiety and its derivatives.[7] The pioneering this compound analog, P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP), has been instrumental in a wide range of studies, from muscle contraction to neurotransmission.[4][8] Upon photolysis, NPE-caged ATP releases ATP, a proton, and the byproduct 2-nitrosoacetophenone.[4]

Core Characteristics and Quantitative Data

The efficacy of a this compound analog is determined by several key photochemical and physical properties. These include its quantum yield (Φ), molar extinction coefficient (ε), and the rate of photolysis. The quantum yield represents the efficiency of the photorelease process, while the molar extinction coefficient indicates the molecule's ability to absorb light at a specific wavelength. A higher quantum yield and extinction coefficient mean that less light is required to release a given amount of ATP.[9] The rate of photolysis determines how quickly the active ATP is released following the light flash.

Below is a summary of the quantitative data for commonly used this compound analogs.

| This compound Analog | Caging Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photolysis Rate (s⁻¹) | Reference |

| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | 260 | 18,000 | 0.54 | ~83 - 220 (pH 7) | [1][4][6][10] |

| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | 351 | 4,400 | Generally lower than NPE | Slower than NPE | [11][12] |

| DMACM-caged ATP | [7-(dimethylamino)coumarin-4-yl]methyl | ~334-405 | - | 0.06 - 0.09 | > 1.6 x 10⁹ | [13] |

Note: The photolysis rate of NPE-caged ATP is pH-dependent.[6] DMNPE-caged ATP absorbs light more efficiently at longer wavelengths (~360 nm) compared to NPE-caged ATP, but its photolysis rates and quantum yields are generally lower.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound analogs.

Flash Photolysis of this compound in Muscle Fibers

This protocol is adapted from studies investigating the kinetics of muscle contraction.[14][15][16][17]

Objective: To initiate muscle contraction by rapidly releasing ATP within skinned muscle fibers.

Materials:

-

Skinned muscle fibers (e.g., rabbit psoas)

-

Rigor solution (lacking ATP)

-

This compound solution (e.g., 1-5 mM NPE-caged ATP in rigor solution)

-

High-calcium and low-calcium activating solutions

-

Flash photolysis setup (e.g., UV laser or xenon flash lamp)

-

Force transducer and data acquisition system

Procedure:

-

Mount a single skinned muscle fiber between a force transducer and a fixed hook in a temperature-controlled experimental chamber.

-

Initially, perfuse the fiber with a relaxing solution (low Ca²⁺, with ATP) to ensure it is in a relaxed state.

-

Replace the relaxing solution with a rigor solution to induce a rigor state (cross-bridges are strongly bound, no ATP present).

-

Introduce the this compound solution to the chamber and allow it to diffuse into the fiber for a sufficient period (e.g., 5-10 minutes).

-

Set the desired Ca²⁺ concentration by perfusing with the appropriate activating solution.

-

Deliver a brief pulse of UV light (e.g., from a frequency-doubled ruby laser at 347 nm or a xenon flash lamp) to the muscle fiber to photolyze the this compound.[6]

-

Record the resulting force development using the force transducer and data acquisition system.

-

Analyze the kinetics of force development to determine parameters such as the rate of tension rise and the maximum force generated.

P2X and P2Y Receptor Activation in Neurons

This protocol outlines a general procedure for studying purinergic receptor activation in neuronal preparations.[18][19]

Objective: To investigate the physiological responses mediated by P2X and P2Y receptors upon rapid ATP application.

Materials:

-

Neuronal cell culture or brain slices

-

External recording solution (e.g., artificial cerebrospinal fluid)

-

This compound solution (e.g., 100 µM NPE-caged ATP in external solution)

-

Patch-clamp electrophysiology setup

-

Flash photolysis system coupled to the microscope

-

Specific P2 receptor antagonists (e.g., suramin (B1662206) for P2X, MRS2179 for P2Y₁) for control experiments

Procedure:

-

Prepare the neuronal culture or brain slice and place it in the recording chamber of the patch-clamp setup.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Bath-apply the this compound solution to the preparation. Ensure the solution is protected from ambient light.

-

Position the light source to illuminate the area of interest (e.g., the recorded neuron or a specific subcellular compartment).

-

Deliver a UV light flash to uncage the ATP.

-

Record the resulting changes in membrane current or potential. Inward currents are typically observed upon P2X receptor activation due to cation influx.[20] P2Y receptor activation often leads to more complex downstream signaling, which may be observed as changes in ion channel activity or second messenger signaling.[20][21]

-

To confirm the involvement of specific P2 receptors, repeat the experiment in the presence of selective antagonists.

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the use of this compound analogs.

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [almerja.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.fsu.edu [bio.fsu.edu]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 13. nathan.instras.com [nathan.instras.com]

- 14. rupress.org [rupress.org]

- 15. Flash and smash: rapid freezing of muscle fibers activated by photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of contraction initiated by flash photolysis of caged adenosine triphosphate in tonic and phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Uncaging of ATP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of ATP uncaging, a powerful technique for investigating cellular processes with high spatiotemporal precision.

Introduction: The Role of ATP in Cellular Signaling

Adenosine triphosphate (ATP) is not only the primary energy currency of the cell but also a crucial extracellular signaling molecule.[1] This purinergic signaling is mediated by P1 and P2 receptors, which are involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[1][2] The ability to precisely control the concentration of extracellular ATP is therefore a valuable tool for dissecting these complex signaling pathways.

The Concept of Caged Compounds

"Caged" compounds are molecules that have been rendered biologically inactive by the covalent attachment of a photoremovable protecting group (the "cage").[3][4][5][6] This cage prevents the molecule from interacting with its biological target.[4] Illumination with light of a specific wavelength cleaves the bond between the cage and the molecule, releasing the active compound in a process known as uncaging or photolysis.[3][5] This technique allows for a rapid and localized increase in the concentration of the active molecule, providing precise temporal and spatial control over cellular signaling events.[7][8]

The Chemistry of ATP Uncaging

The most common strategy for caging ATP involves attaching a photolabile group to the terminal γ-phosphate.[4][5] This modification prevents enzymatic hydrolysis by ATPases.[4] Upon photolysis, the bond between the caging chromophore and the γ-phosphate is broken, liberating free ATP.[3]

Several different caging groups have been developed for ATP, each with distinct photochemical properties. The choice of caged ATP depends on the specific experimental requirements, such as the desired wavelength for uncaging and the required speed of ATP release.

Common Caging Groups for ATP:

-

NPE (1-(2-nitrophenyl)ethyl): One of the first and most widely used caging groups.[3][4] It is typically cleaved by UV light.[5] While effective, the rate of ATP release from NPE-caged ATP can be a limiting factor in studies of very fast processes.[3]

-

DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl): A derivative of NPE with improved photophysical properties, including a higher extinction coefficient at longer UV wavelengths.[9]

-

RuBi (Ruthenium-bipyridine complex): A newer class of caging groups that can be cleaved by visible light and are suitable for two-photon uncaging.[10][11][12] This allows for deeper tissue penetration and reduced phototoxicity.

Quantitative Data on this compound Compounds

The efficiency of uncaging is determined by several factors, including the extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength, and the quantum yield (Φ), which is the probability that an absorbed photon will result in a photoreaction.[3][7]

| Caged Compound | Caging Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Release Rate (s⁻¹) | Key Features |

| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | ~350-365[5][9][13] | 0.65[7] | ~83[3] | Widely used, well-characterized. |

| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | ~350-365[9] | 0.07[3] | ~5,000[3] | Higher extinction coefficient than NPE. |

| RuBi-caged ATP | Ruthenium-bipyridine | 473 (one-photon), ~800 (two-photon)[10] | High | Fast | Suitable for visible light and two-photon uncaging.[10][11] |

Experimental Protocols

-

Dissolve the this compound compound (e.g., NPE-caged ATP) in a suitable buffer (e.g., HEPES-buffered saline) to a stock concentration of 1-10 mM.

-

The exact concentration may need to be optimized for the specific cell type and experimental setup.

-

Protect the solution from light to prevent premature uncaging.[14]

There are several methods for introducing this compound into cells or the extracellular space:

-

Extracellular Application: The simplest method is to add the this compound to the extracellular bath solution.[3] This is suitable for studying the effects of extracellular ATP on cell surface receptors.

-

Patch Pipette Dialysis: For intracellular applications, this compound can be included in the patch pipette solution and allowed to diffuse into the cell.[3] This method allows for a known concentration of the caged compound to be introduced into the cell.

-

Microinjection: Caged compounds can be directly injected into cells.[15]

-

Bead Loading: This technique creates transient pores in the cell membrane, allowing caged compounds in the surrounding medium to enter the cell.[15]

-

Cell-Permeable Esters (AM Esters): While more common for ion indicators, this method can be adapted for some caged compounds, allowing them to be loaded into a large number of cells simultaneously.[3]

-

Light Source: A flash lamp or laser is used to deliver a pulse of light at the appropriate wavelength to uncage the ATP.[7][16]

-

Two-Photon Uncaging: This technique uses a pulsed infrared laser to achieve highly localized uncaging in three dimensions.[6][16][17][18] It is particularly useful for targeting subcellular structures like individual dendritic spines.[17][18]

-

Light Delivery: The light is typically delivered through the objective of a microscope, allowing for precise targeting of the uncaging event.

The cellular response to the unthis compound can be monitored using a variety of techniques, including:

-

Electrophysiology (Patch-Clamp): To measure changes in membrane potential or ion channel activity.[19]

-

Calcium Imaging: To monitor changes in intracellular calcium concentration, a common downstream effect of purinergic receptor activation.

-

Fluorescence Microscopy: To observe other cellular events, such as changes in cell morphology or protein localization.

Visualizing Workflows and Pathways

Caption: A generalized workflow for an ATP uncaging experiment.

Extracellular ATP can activate P2Y receptors, which are G protein-coupled receptors (GPCRs).[20][21] This initiates a signaling cascade that can lead to various cellular responses, including cell proliferation.[20]

Caption: A simplified signaling pathway for P2Y receptor activation by ATP.

Conclusion

ATP uncaging is a versatile and powerful technique that has significantly advanced our understanding of purinergic signaling. By providing precise control over the timing and location of ATP release, researchers can investigate the intricate roles of this important signaling molecule in a wide range of biological processes. The continued development of new caging groups and uncaging technologies promises to further expand the capabilities of this valuable experimental approach.

References

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolysis of this compound and caged oligonucleotides [biosyn.com]

- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. higleylab.org [higleylab.org]

- 13. Light‐Induced Uncaging for Time‐Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Introduction of caged peptide/protein into cells using bead loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio.fsu.edu [bio.fsu.edu]

- 17. frontiersin.org [frontiersin.org]

- 18. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. Signaling Pathways of Purinergic Receptors and Their Interactions with Cholinergic and Adrenergic Pathways in the Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of Caged ATP in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are synthetic molecules that are biologically inactive until a photolabile "caging" group is removed by light, releasing the active molecule. Caged ATP, a vital tool in cellular biology and physiology, allows for the precise spatiotemporal control of ATP release, enabling researchers to study ATP-dependent processes with high resolution. The stability of this compound in solution is a critical factor for the reliability and reproducibility of such experiments. This guide provides a comprehensive overview of the factors influencing the stability of this compound, methods for its analysis, and protocols for assessing its integrity.

Factors Influencing the Stability of this compound

The stability of this compound in aqueous solutions is primarily influenced by its susceptibility to spontaneous hydrolysis (dark reaction) and photolysis. The rate of these degradation processes is dependent on several factors:

-

pH: this compound is generally more stable at neutral to slightly acidic pH.[1] The rate of hydrolysis can increase under strongly acidic or alkaline conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, it is crucial to store this compound solutions at low temperatures to minimize degradation.[2]

-

Light Exposure: this compound is designed to be sensitive to UV light.[3] Exposure to ambient light, especially in the UV spectrum, can lead to premature uncaging and degradation.

-

Buffer Composition: The choice of buffer can influence the stability of this compound.[4] Some buffer components may catalyze hydrolysis. While specific studies on the effects of different buffers on this compound stability are limited, it is known that phosphate (B84403) buffers can sometimes participate in or influence phosphorylation reactions.[5] Buffers like HEPES are generally considered more inert for many biological experiments.[5][6]

-

Divalent Cations (e.g., Mg²⁺): Magnesium ions are essential cofactors for many ATP-dependent enzymes and are often included in experimental buffers. While Mg²⁺ is known to influence the hydrolysis of unthis compound, its precise effect on the stability of the caged form is less well-documented. It is plausible that Mg²⁺ could interact with the phosphate groups of this compound and potentially influence its stability.[7][8]

Common this compound Analogs

Several caging groups have been developed for ATP, with P³-(1-(2-nitrophenyl)ethyl) (NPE) and P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) (DMNPE) being two of the most common.

-

NPE-caged ATP: This was one of the first and is still a widely used this compound. It has a quantum yield for photolysis of approximately 0.63.[9]

-

DMNPE-caged ATP: The dimethoxy substitutions on the nitrophenyl ring shift the absorption maximum to longer wavelengths, allowing for uncaging with less phototoxic light. However, the quantum yield is generally lower than that of NPE-caged ATP, at around 0.07.[10][11]

Data Presentation: Stability and Photolysis Properties

The following tables summarize key quantitative data for common this compound analogs. It is important to note that specific hydrolysis rate constants for this compound under various conditions are not extensively reported in the literature. The stability is often discussed in more general terms.

| Caged Compound | Caging Group | Molar Mass (Free Acid) | λmax (nm) | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Recommended Storage |

| NPE-caged ATP | P³-(1-(2-nitrophenyl)ethyl) | 656.33 g/mol [12] | ~260[12] | ~18,000 (at 260 nm)[12] | ~0.63[9] | -20°C, in the dark[12] |

| DMNPE-caged ATP | P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) | 716.38 g/mol | ~355[13] | ~5,400 (at 347 nm) | ~0.07[10][11] | -20°C, in the dark[11][13] |

Experimental Protocols

Experimental Workflow for Assessing this compound Stability

Caption: Workflow for assessing the stability of this compound solutions.

Protocol 1: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of this compound and its potential degradation products, such as ADP, AMP, and the free caging group.

1. Materials and Reagents:

-

This compound solution to be analyzed

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8